An In-depth Technical Guide to 3,3-Dimethylpiperazin-2-one: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 3,3-Dimethylpiperazin-2-one: A Core Scaffold in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3,3-dimethylpiperazin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry and pharmaceutical development. The strategic incorporation of a gem-dimethyl group at the C3 position of the piperazin-2-one core imparts unique conformational constraints and metabolic stability, making it a valuable building block for a new generation of therapeutic agents. This document details the fundamental physicochemical properties, synthesis, and reactivity of 3,3-dimethylpiperazin-2-one. Furthermore, it explores its applications as a key intermediate in the development of various drug candidates, including central nervous system (CNS) agents, antimicrobials, and kinase inhibitors. Detailed protocols for its synthesis and analytical characterization are provided to support researchers, scientists, and drug development professionals in leveraging this versatile molecule.
Introduction: The Strategic Importance of the 3,3-Dimethylpiperazin-2-one Core
The piperazine ring is a ubiquitous feature in a vast array of pharmacologically active molecules, prized for its ability to confer desirable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] The piperazin-2-one scaffold, a lactam derivative of piperazine, offers a rigidified structure that can orient substituents in a well-defined spatial arrangement, crucial for precise interaction with biological targets.
The introduction of a gem-dimethyl group at the C3 position, yielding 3,3-dimethylpiperazin-2-one, offers several distinct advantages in drug design:
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Conformational Rigidity: The steric bulk of the gem-dimethyl group restricts bond rotation, leading to a more defined three-dimensional structure. This pre-organization can enhance binding affinity to target proteins by reducing the entropic penalty upon binding.
-
Metabolic Stability: The quaternary carbon at the C3 position is resistant to metabolic oxidation, a common pathway for drug degradation. This can lead to an improved pharmacokinetic profile, including a longer half-life in vivo.
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Vectorial Exit Point: The two nitrogen atoms of the piperazinone ring provide versatile points for further chemical modification, allowing for the exploration of chemical space and the fine-tuning of pharmacological activity.
This guide serves as a technical resource for understanding and utilizing the fundamental properties of this important heterocyclic building block.
Physicochemical and Structural Properties
Understanding the core properties of 3,3-dimethylpiperazin-2-one is essential for its effective application in synthesis and drug development.
| Property | Value | Source(s) |
| CAS Number | 22476-74-0 | [2][3] |
| Molecular Formula | C₆H₁₂N₂O | [2][4] |
| Molecular Weight | 128.17 g/mol | [2] |
| Boiling Point | 275°C | [2] |
| Predicted XlogP | -0.5 | [4] |
| Appearance | Expected to be a solid at room temperature. | Inferred |
| Storage | Room temperature, dry environment. | [2] |
Note: Some physical properties like melting point, specific solubility values, and pKa have not been extensively reported in the literature and would require experimental determination.
Synthesis and Reactivity
The synthesis of 3,3-dimethylpiperazin-2-one is accessible through established synthetic routes, with the most notable being the cyclization of a diamine precursor.
General Synthesis Pathway
A common and effective method for the synthesis of 3,3-dimethylpiperazin-2-one involves the reaction of ethyl 2-bromo-2-methylpropanoate with ethylenediamine.[5] This reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization to form the desired lactam ring.
Caption: General synthesis workflow for 3,3-Dimethylpiperazin-2-one.
Detailed Experimental Protocol (Adapted from Patent Literature)
The following protocol is a representative procedure adapted from methodologies described for the synthesis of 3,3-dimethylpiperazin-2-one.[5]
Materials:
-
Ethyl 2-bromo-2-methylpropanoate
-
Ethylenediamine
-
Potassium Carbonate (anhydrous)
-
Toluene (anhydrous)
-
Tetrahydrofuran (THF)
-
Lithium Aluminium Hydride (LiAlH₄) (for reduction, if desired)
Procedure for Synthesis of 3,3-Dimethylpiperazin-2-one:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend anhydrous potassium carbonate in anhydrous toluene.
-
Addition of Reactants: To the stirred suspension, add ethylenediamine followed by the dropwise addition of ethyl 2-bromo-2-methylpropanoate.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure 3,3-dimethylpiperazin-2-one.
Key Reactions of the Scaffold
The 3,3-dimethylpiperazin-2-one core can undergo several key transformations, making it a versatile intermediate.
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N-Alkylation/N-Arylation: The secondary amine at the N4 position is readily functionalized through reactions with alkyl or aryl halides, or via Buchwald-Hartwig amination, allowing for the introduction of diverse substituents.
-
Lactam Reduction: The amide carbonyl can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding 2,2-dimethylpiperazine.[5] This transformation is useful for accessing a different class of piperazine derivatives.
-
N-Acylation: The N4-amine can be acylated using acid chlorides or anhydrides to introduce various acyl groups.
Applications in Drug Discovery and Medicinal Chemistry
The rigid and metabolically stable nature of the 3,3-dimethylpiperazin-2-one scaffold makes it an attractive building block in the design of novel therapeutics.[2]
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Central Nervous System (CNS) Agents: The piperazine moiety is a well-known "CNS-philic" scaffold. The conformational constraint imposed by the gem-dimethyl groups can lead to higher selectivity for specific receptor subtypes in the brain.
-
Kinase Inhibitors: The defined geometry of the scaffold is ideal for positioning functional groups to interact with the hinge region and other key binding sites of protein kinases, a major class of oncology targets.
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Antimicrobial Agents: The ability to introduce diverse functionality at the nitrogen centers allows for the optimization of antibacterial and antifungal activity.
Analytical and Spectroscopic Characterization
Thorough analytical characterization is crucial for confirming the identity and purity of 3,3-dimethylpiperazin-2-one. While experimental spectra for this specific molecule are not widely published, the following represents the expected spectroscopic data based on its structure and data from closely related analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (400 MHz, CDCl₃):
-
δ ~ 3.3-3.5 ppm (t, 2H): Methylene protons adjacent to the amide nitrogen (C5-H₂).
-
δ ~ 2.9-3.1 ppm (t, 2H): Methylene protons adjacent to the secondary amine (C6-H₂).
-
δ ~ 1.3-1.5 ppm (s, 6H): Protons of the two methyl groups at C3.
-
Variable broad singlet (1H): NH proton of the secondary amine.
Expected ¹³C NMR (100 MHz, CDCl₃):
-
δ ~ 175-180 ppm: Carbonyl carbon (C2).
-
δ ~ 55-60 ppm: Quaternary carbon (C3).
-
δ ~ 45-50 ppm: Methylene carbon adjacent to the amide (C5).
-
δ ~ 40-45 ppm: Methylene carbon adjacent to the secondary amine (C6).
-
δ ~ 20-25 ppm: Methyl carbons.
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
Expected Key IR Absorptions (KBr Pellet):
-
~3300 cm⁻¹ (broad): N-H stretching of the secondary amine.
-
~2970, 2870 cm⁻¹: C-H stretching of the methyl and methylene groups.
-
~1650 cm⁻¹ (strong): C=O stretching of the amide (lactam).
-
~1460, 1370 cm⁻¹: C-H bending of the methyl groups.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.
Predicted MS Data (Electrospray Ionization, ESI+):
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 129.10224 |
| [M+Na]⁺ | 151.08418 |
| [M+K]⁺ | 167.05812 |
Source: Predicted data from PubChemLite.[4]
Chromatographic Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for determining the purity of 3,3-dimethylpiperazin-2-one.
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a good starting point.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate as the molecule lacks a strong chromophore.
-
Flow Rate: 1.0 mL/min.
Gas Chromatography (GC): GC can also be employed for purity analysis, particularly for assessing volatile impurities.
-
Column: A polar capillary column (e.g., DB-624 or equivalent).
-
Injector Temperature: 220-240°C.
-
Detector: Flame Ionization Detector (FID).
-
Carrier Gas: Helium or Nitrogen.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed when handling 3,3-dimethylpiperazin-2-one. The following information is based on general safety data for related piperazine derivatives.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.
-
Conclusion
3,3-Dimethylpiperazin-2-one represents a strategically important building block for contemporary drug discovery. Its unique combination of conformational rigidity, metabolic stability, and synthetic versatility makes it a valuable core for developing novel therapeutic agents with improved pharmacological profiles. This guide has provided a foundational understanding of its properties, synthesis, and analytical characterization to empower researchers in their pursuit of new medicines.
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